5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of nitrobenzenes. It consists of a furan ring substituted with a 2-chloro-5-nitrophenyl group and a carboxylic acid group.
Future Directions
5-Phenyl-furan-2-carboxylic acids, which include “5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions in the development of new drugs that act on unexplored molecular targets .
Mechanism of Action
Target of Action
The primary target of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is Methionine aminopeptidase . This enzyme is found in various organisms, including Escherichia coli and Mycobacterium tuberculosis . It plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with its target, Methionine aminopeptidase, by binding to it . This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins
Biochemical Pathways
The inhibition of Methionine aminopeptidase affects the protein synthesis pathway . By preventing the removal of the N-terminal methionine, the compound disrupts the normal process of protein maturation, potentially affecting the function of these proteins
Result of Action
The molecular and cellular effects of the action of this compound are largely dependent on its inhibition of Methionine aminopeptidase . By disrupting protein synthesis, the compound could potentially affect a wide range of cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as suggested by its reported melting point of 257-258 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Conversion to 5-(2-Amino-5-nitrophenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(2-Chloro-5-nitrophenyl)furan-2-methanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid
- 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Uniqueness
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of both a chlorine atom and a nitro group on the phenyl ring. This combination enhances its reactivity and potential for diverse chemical modifications. The furan ring also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-8-2-1-6(13(16)17)5-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQHJBYZYAYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234344 | |
Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-28-8 | |
Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207399-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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